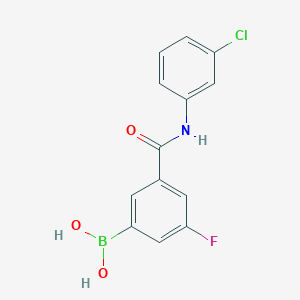
3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid is an organoboron compound that has gained attention due to its potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a chlorophenylcarbamoyl group attached to a benzene ring. The unique combination of these functional groups makes it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid typically involves the following steps:
Formation of the Chlorophenylcarbamoyl Intermediate: This step involves the reaction of 3-chloroaniline with phosgene or a suitable carbonylating agent to form 3-chlorophenyl isocyanate.
Coupling with Fluorobenzeneboronic Acid: The 3-chlorophenyl isocyanate is then reacted with 5-fluorobenzeneboronic acid under suitable conditions, such as the presence of a base like triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.
Substitution: The chlorine atom in the chlorophenylcarbamoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Substitution: Formation of substituted chlorophenylcarbamoyl derivatives.
Scientific Research Applications
3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid depends on its application:
In Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.
In Biological Systems: The boronic acid group can interact with biological molecules, potentially inhibiting enzymes or interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with applications in organic synthesis and as a sugar sensor.
4-Fluorophenylboronic Acid: Similar structure but lacks the chlorophenylcarbamoyl group, used in cross-coupling reactions.
3-Chlorophenylboronic Acid: Similar structure but lacks the fluorine atom, used in organic synthesis.
Uniqueness
3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid is unique due to the presence of both a fluorine atom and a chlorophenylcarbamoyl group, which can enhance its reactivity and specificity in various chemical and biological applications.
Properties
Molecular Formula |
C13H10BClFNO3 |
|---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
[3-[(3-chlorophenyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H10BClFNO3/c15-10-2-1-3-12(7-10)17-13(18)8-4-9(14(19)20)6-11(16)5-8/h1-7,19-20H,(H,17,18) |
InChI Key |
OZPDKJTXHADICB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


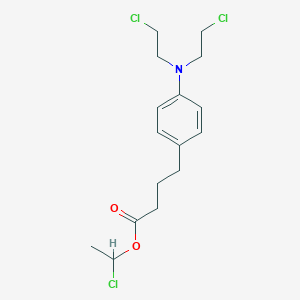
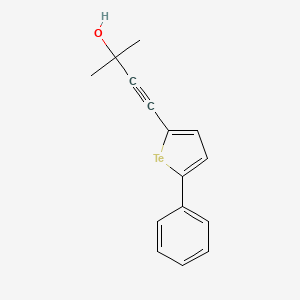
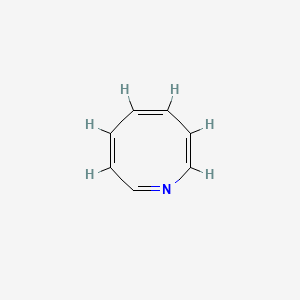
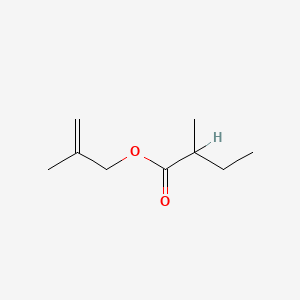
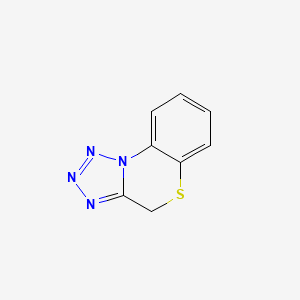
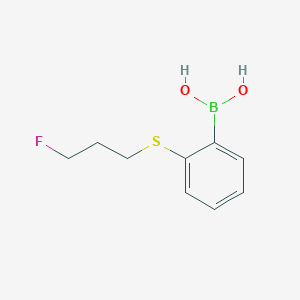
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
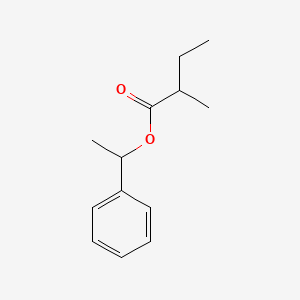
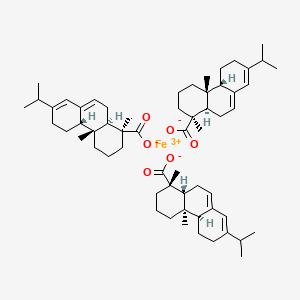
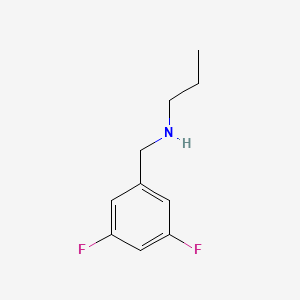
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)


![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
